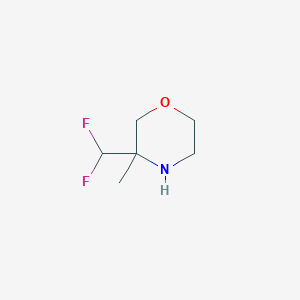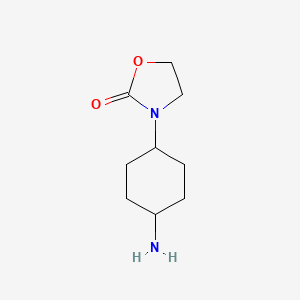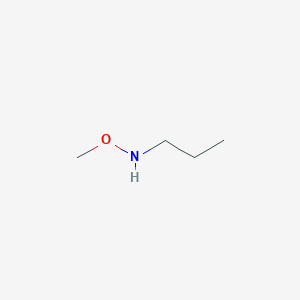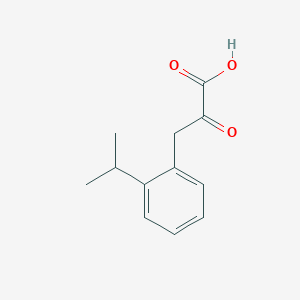
3-(2-Isopropylphenyl)-2-oxopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Isopropylphenyl)-2-oxopropanoic Acid is an organic compound with a complex structure that includes an isopropyl group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropylphenyl)-2-oxopropanoic Acid typically involves the reaction of 2-isopropylphenylboronic acid with a suitable electrophile under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Isopropylphenyl)-2-oxopropanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(2-Isopropylphenyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2-Isopropylphenyl)-2-oxopropanoic Acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological outcomes. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
- Ethyl Acetate
- Methyl Butyrate
Comparison
Compared to similar compounds, 3-(2-Isopropylphenyl)-2-oxopropanoic Acid is unique due to its specific structural features, such as the isopropyl group and the oxopropanoic acid moiety
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-oxo-3-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
Clé InChI |
GJWADMBSKTYECO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


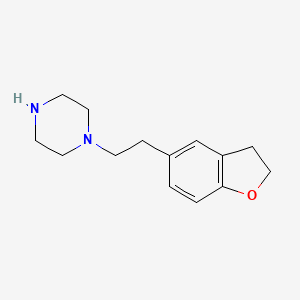
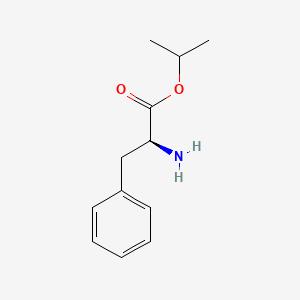
![Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)

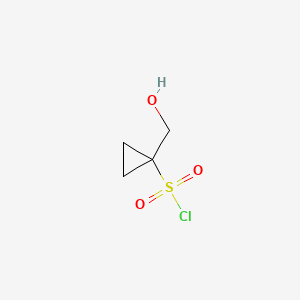
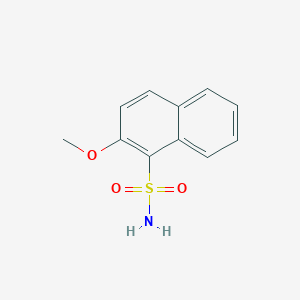
![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)

